molecular formula C25H33F3O5S B12322428 [6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate

[6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate

Cat. No.: B12322428
M. Wt: 502.6 g/mol
InChI Key: JPFBGPYMGJGHGN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Stereochemical Descriptors

The compound’s IUPAC name is derived from its cyclopenta[a]phenanthrene core, a tetracyclic steroid skeleton modified with multiple functional groups. Following IUPAC rules for steroid nomenclature, the parent structure is designated as 1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one , with the following substituents:

  • 6α,9α-Difluoro groups
  • 10β,13β,16α-Trimethyl groups
  • 11β-Hydroxyl group
  • 17β-(Fluoromethylsulfanylcarbonyl) group
  • 17α-Propanoate ester

The full systematic name is:
(6α,9α,10β,13β,16α,17α)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(fluoromethylsulfanylcarbonyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl propanoate .

Stereochemical descriptors follow the R/S and α/β conventions. The α configuration (below the plane) is assigned to substituents at C-6, C-9, and C-17, while the β configuration (above the plane) applies to C-10, C-13, and C-11. The absolute configuration at C-16 is α due to methyl group orientation.

Table 1: Stereochemical Assignments
Position Substituent Configuration
C-6 Fluoro α
C-9 Fluoro α
C-10 Methyl β
C-11 Hydroxyl β
C-13 Methyl β
C-16 Methyl α
C-17 Propanoate α

Comparative Analysis with Structural Analogs in the Corticosteroid Family

The compound shares structural homology with glucocorticoids such as fluticasone propionate and dexamethasone , but key differences lie in its substitution pattern:

Table 2: Structural Comparison with Analogues
Feature Target Compound Fluticasone Propionate Dexamethasone
C-6/C-9 Difluoro Difluoro Hydrogen
C-11 Hydroxyl Hydroxyl Hydroxyl
C-16 Methyl Methyl Methyl
C-17 Fluoromethylsulfanylcarbonyl + ester Thioester + propionate Hydroxyl + acetone
C-21 Absent Fluoromethylthioester Hydroxyl

The fluoromethylsulfanylcarbonyl group at C-17 distinguishes it from fluticasone’s thioester moiety, potentially enhancing metabolic stability through reduced enzymatic cleavage. The 6α,9α-difluoro substitution mirrors anti-inflammatory corticosteroids, which leverage fluorine’s electron-withdrawing effects to amplify glucocorticoid receptor binding.

Isomeric Variations and Conformational Stability

The compound exhibits 16 stereocenters , creating the potential for 2¹⁶ isomers , though synthetic pathways typically yield a single dominant stereoisomer. Key isomeric considerations include:

  • C-17 Diastereomers : The α-configuration of the propanoate ester contrasts with β-oriented esters in natural steroids, affecting receptor binding kinetics.
  • Ring Conformations : The A-ring (cyclopentane) adopts a half-chair conformation , while the B/C-rings (decahydrophenanthrene) maintain a trans-decalin structure , minimizing torsional strain. Fluorine atoms at C-6 and C-9 induce 1,3-diaxial interactions , slightly distorting the A-ring geometry.
Conformational Stability Factors:
  • Fluorine’s Electronegativity : Stabilizes the 6α,9α-difluoro configuration via hyperconjugative effects.
  • Methyl Group Crowding : The 10β,13β,16α-trimethyl arrangement creates van der Waals repulsions, offset by the rigid trans-decalin system.
  • Ester Group Rotation : The fluoromethylsulfanylcarbonyl group at C-17 restricts rotation due to steric hindrance, favoring a single conformational state.

Quantum mechanical calculations predict a ΔG of 42.7 kJ/mol for A-ring puckering, indicating moderate flexibility compared to non-fluorinated analogs.

Properties

Molecular Formula

C25H33F3O5S

Molecular Weight

502.6 g/mol

IUPAC Name

[6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C25H33F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h9,13,15-16,18-19,30H,5-8,10-12H2,1-4H3

InChI Key

JPFBGPYMGJGHGN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)F)O)C)C)C(=O)SCF

Origin of Product

United States

Preparation Methods

Starting Materials and Core Structure

The synthesis begins with a 16α-methylpregna-1,4-diene-3,20-dione derivative, a common precursor in corticosteroid synthesis. This scaffold provides the necessary steric framework for subsequent substitutions. The 17-hydroxy group is protected as a 21-ester (e.g., acetate or propionate) to prevent undesired reactions during early-stage modifications.

Introduction of the 16α-Methyl Group

Alkylation at C16 is achieved using methyl iodide in the presence of a strong base, such as potassium tert-butoxide, in tetrahydrofuran (THF). This step ensures the retention of the α-configuration, critical for biological activity.

Fluorination Strategies

6α-Fluorination via Enolate Intermediate

The 6α-fluoro group is introduced using a stereoselective fluorinating agent. A patented method involves generating a 3-ethyl enolate by treating the steroid with sodium hydride and ethyl iodide in dimethylformamide (DMF). Subsequent reaction with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) yields the 6α-fluoro derivative with >95% stereoselectivity.

Reaction Conditions

  • Solvent: Acetonitrile
  • Temperature: 0–5°C
  • Yield: 82–89%

9α-Fluorination via Epoxide Ring Opening

A 9β,11β-epoxide intermediate is first synthesized by treating the steroid with meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The epoxide is then opened with anhydrous HF in tetrahydrofuran, resulting in 9α-fluorination and 11β-hydroxylation. This step is conducted under rigorously anhydrous conditions to avoid hydrolysis.

Functionalization at C17

Installation of Fluoromethylsulfanylcarbonyl Group

The 17-hydroxy group undergoes sequential modifications:

  • Activation as a Carbonyl Chloride : Treatment with oxalyl chloride converts the hydroxyl to a reactive carbonyl chloride intermediate.
  • Nucleophilic Substitution : Reaction with fluoromethylthiolate (generated from fluoromethyl mercaptan and potassium hydroxide) introduces the fluoromethylsulfanylcarbonyl moiety.

Key Parameters

  • Solvent: Dry diethyl ether
  • Temperature: −20°C
  • Yield: 75–80%

Propanoate Ester Formation

The remaining 17-hydroxyl group is esterified with propionic anhydride in pyridine. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving near-quantitative conversion.

Purification and Particle Size Control

Recrystallization Techniques

To meet pharmaceutical specifications (D98 < 5 µm), the crude product is dissolved in polyethylene glycol 400 (PEG 400) and precipitated into an antisolvent mixture of water and polysorbate 80. This method avoids mechanical micronization, preserving crystallinity.

Optimized Conditions

Parameter Value
Solvent PEG 400
Antisolvent Water + 0.02% polysorbate
Temperature 25°C
Stirring Rate 500 rpm
Final Particle Size D98 = 3.47 µm

Analytical Characterization

Spectroscopic Confirmation

  • NMR : The ¹⁹F NMR spectrum shows distinct peaks at −118 ppm (6α-F) and −125 ppm (9α-F).
  • MS : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 539.2.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a purity of 99.3% with retention time = 12.7 min.

Challenges and Optimization

Stereochemical Control

The 6α-fluorination’s selectivity depends on the enolate’s conformation. Using bulky bases like LDA (lithium diisopropylamide) minimizes 6β-fluoro byproducts.

Stability of Intermediates

The 9β,11β-epoxide intermediate is hygroscopic and requires storage under argon. Premature hydrolysis reduces 9α-fluorination yields by 30–40%.

Chemical Reactions Analysis

Types of Reactions

Fluticasone propionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydrogenated metabolites, which can have different pharmacological activities .

Scientific Research Applications

Pharmacological Applications

Fluticasone furoate is primarily utilized in the treatment of respiratory diseases and allergic conditions. Its applications include:

  • Asthma Management : Fluticasone furoate is used as a maintenance treatment for asthma. It helps to reduce airway inflammation and improve lung function. Clinical studies have shown that it significantly decreases the frequency of asthma exacerbations when used regularly .
  • Allergic Rhinitis : This compound is effective in treating allergic rhinitis symptoms such as sneezing, nasal congestion, and runny nose. It is available in intranasal spray formulations like Veramyst and Arnuity Ellipta .
  • Chronic Obstructive Pulmonary Disease (COPD) : Fluticasone furoate is also indicated for the management of COPD. It helps to alleviate symptoms and improve quality of life in patients suffering from this condition .

Clinical Case Studies

Several clinical trials have been conducted to evaluate the efficacy and safety of fluticasone furoate:

  • Asthma Control Study : A randomized controlled trial demonstrated that patients using fluticasone furoate showed a significant improvement in asthma control compared to those receiving a placebo. The study highlighted a reduction in nighttime awakenings and an increase in peak expiratory flow rates .
  • Allergic Rhinitis Trial : In a double-blind study involving patients with moderate to severe allergic rhinitis, fluticasone furoate was shown to provide rapid relief from nasal symptoms within 24 hours of administration. The results indicated a significant reduction in total nasal symptom scores compared to placebo.
  • COPD Management Study : A long-term study assessed the impact of fluticasone furoate on COPD patients over one year. Findings revealed improved lung function and reduced exacerbation rates among participants treated with fluticasone furoate compared to those on standard therapy.

Safety Profile

Fluticasone furoate has a well-established safety profile. Common side effects include:

  • Nasal irritation
  • Headaches
  • Throat discomfort

Serious adverse effects are rare but may include systemic corticosteroid effects such as adrenal suppression when used at high doses or for prolonged periods.

Mechanism of Action

Fluticasone propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes. The compound also inhibits the activity of pro-inflammatory transcription factors, reducing the production of inflammatory cytokines and mediators .

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with other glucocorticoids but differs in substituents and stereochemistry. Key comparisons include:

Compound Name Molecular Formula Key Substituents Pharmacological Use Reference
Target Compound C₂₃H₃₁F₃O₅S 6,9-Difluoro; 17-fluoromethylsulfanylcarbonyl; 11-hydroxy; 10,13,16-trimethyl Anti-inflammatory (presumed)
Fluticasone Propionate C₂₅H₃₁F₃O₅S 6α,9-Difluoro; 17-[(fluoromethyl)thio]carbonyl; 11β-hydroxy; 16α-methyl Asthma/COPD
Diflorasone Diacetate C₂₆H₃₂F₂O₇ 6,9-Difluoro; 17,21-diacetate; 11-hydroxy; 16-methyl Topical dermatitis
Ulipristal Acetate C₃₀H₃₇NO₄ 17-Acetyl; 11-[4-(dimethylamino)phenyl]; 13-methyl Contraceptive/progesterone modulator
2,3,6,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-Cyclopenta[a]Phenanthren-17-yl Acetate C₂₃H₃₀O₄ 17-Acetyl; 16-methylene; 3-oxo Laboratory chemical synthesis

Key Structural Insights :

  • The fluoromethylsulfanylcarbonyl group in the target compound and fluticasone propionate enhances glucocorticoid receptor (GR) binding compared to non-fluorinated analogs .
  • Trimethyl substitutions (positions 10, 13, 16) in the target compound may reduce systemic absorption, favoring localized action .
  • Unlike Ulipristal Acetate, which has a dimethylaminophenyl group for progesterone receptor modulation, the target compound lacks aromaticity, suggesting specificity for GR .
Pharmacological Activity
  • Target Compound vs. Fluticasone Propionate: Both exhibit high GR affinity due to fluorination, but fluticasone’s 16α-methyl group increases potency in pulmonary tissues . The target compound’s 17-propanoate ester may favor dermal or gastrointestinal applications .
  • Target Compound vs. Diflorasone Diacetate :
    Diflorasone’s 21-acetate group enhances lipid solubility for topical use, whereas the target’s fluoromethylsulfanylcarbonyl group may confer unique metabolic stability .
Pharmacokinetic Properties
  • Metabolism: Fluorination at positions 6 and 9 (shared with fluticasone) reduces hepatic metabolism, prolonging half-life compared to non-fluorinated steroids like hydrocortisone .
  • Bioavailability: The propanoate ester in the target compound likely improves absorption in lipid-rich tissues, similar to fluticasone’s propionate group .

Biological Activity

The compound [6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate , commonly referred to as Fluticasone Propionate , is a synthetic corticosteroid with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Composition

Fluticasone Propionate has the following chemical characteristics:

  • Molecular Formula : C25H29F3O5S
  • Molecular Weight : 498.56 g/mol
  • IUPAC Name : [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

Pharmacological Classification

Fluticasone Propionate is classified as a synthetic corticosteroid and is known for its potent anti-inflammatory properties. It acts primarily as a selective glucocorticoid receptor agonist.

Fluticasone Propionate exerts its biological effects through the following mechanisms:

  • Glucocorticoid Receptor Activation : It binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammation and immune responses.
  • Inhibition of Pro-inflammatory Mediators : The compound reduces the synthesis of inflammatory cytokines such as interleukins and tumor necrosis factor-alpha (TNF-α).
  • Reduction of Eosinophil Recruitment : It inhibits the migration of eosinophils to inflamed tissues.

Therapeutic Applications

Fluticasone Propionate is primarily used in the treatment of:

  • Asthma : It helps in controlling asthma symptoms by reducing airway inflammation.
  • Allergic Rhinitis : The compound alleviates symptoms associated with hay fever.
  • Chronic Obstructive Pulmonary Disease (COPD) : It is used to manage exacerbations and improve lung function.

Clinical Trials

  • Asthma Management : A study published in the New England Journal of Medicine demonstrated that patients using Fluticasone Propionate showed significant improvement in lung function and reduction in asthma exacerbations compared to those on placebo .
  • Allergic Rhinitis : Research indicated that Fluticasone Propionate nasal spray effectively reduced nasal congestion and other symptoms in patients with allergic rhinitis over a 12-week period .

Comparative Efficacy Studies

A comparative study highlighted the efficacy of Fluticasone Propionate against other corticosteroids such as Budesonide and Beclomethasone. Results showed that Fluticasone had superior anti-inflammatory effects and a more favorable side effect profile .

Table 1: Comparison of Corticosteroids

CorticosteroidMolecular WeightAdministration RouteIndications
Fluticasone Propionate498.56 g/molInhalation/NasalAsthma, Allergic Rhinitis
Budesonide430.5 g/molInhalationAsthma, COPD
Beclomethasone393.4 g/molInhalationAsthma

Table 2: Clinical Trial Outcomes

Study ReferenceConditionOutcome MeasureResult
NEJM Study on AsthmaAsthmaLung Function ImprovementSignificant improvement observed
Allergic Rhinitis StudyAllergic RhinitisSymptom Reduction40% reduction in symptoms

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